molecular formula C5H10ClNO4S B2953786 Tert-butyl chlorosulfonylcarbamate CAS No. 147000-89-3

Tert-butyl chlorosulfonylcarbamate

Cat. No.: B2953786
CAS No.: 147000-89-3
M. Wt: 215.65
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
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Description

Tert-butyl chlorosulfonylcarbamate is an organic compound with the chemical formula C5H10ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl chlorosulfonylcarbamate can be synthesized through a reaction involving tert-butyl carbamate and chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general synthetic procedure involves the following steps :

    Reaction Setup: The reaction is carried out in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

    Addition of Reagents: Tert-butyl carbamate is added to the solvent, followed by the slow addition of chlorosulfonic acid while maintaining a low temperature (0-5°C).

    Reaction Progress: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to control temperature, pressure, and reagent addition. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl chlorosulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Diisopropylethylamine (for aminosulfonylation)

    Conditions: Mild temperatures, inert atmosphere

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    Tert-butyl Carbamate: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of tert-butyl chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tert-butyl and chlorosulfonyl functional groups. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to undergo aminosulfonylation reactions under mild conditions without the need for catalysts further distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-chlorosulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZZLBZXOBEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of chlorosulfonyl isocyanate (3.20 mL, 36.0 mmol) in benzene (15.0 mL) in a water bath at rt was added tert-butyl alcohol (3.50 mL, 36.2 mmol) dropwise via syringe under an atmosphere of nitrogen. After 2 h, the mixture was diluted with hexanes (30.0 mL) and the resulting white precipitate was filtered and washed with hexanes (3×20 mL). The collected solid was dried in a vacuum desiccator under house vacuum for 10 min to afford the title compound as a white solid (5.08 g, 65%). The product was stored under nitrogen in a freezer. 1H NMR (300 MHz, CDCl3, δ): 8.44 (br s, 1H), 1.57 (s, 9H) ppm. LC/MS: Rt=0.939 min, ES+ 215 (AA standard). Reference: F. Hirayama et al., Biorg. Med. Chem., 2002, 10, 1509-1523.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

A 5 L round bottom flask was charged with chlorosulfonyl isocyanate [Aldrich, product #142662] (149 mL, 1.72 mol) and dichloromethane (1.5 L) and cooled using an ice bath to 2° C. tert-Butanol (162 mL, 1.73 mol) in dichloromethane (200 mL) was added dropwise at a rate so that the temperature did not exceed 10° C. The resulting solution was stirred at room temperature for 30-60 min to provide tert-butyl[chlorosulfonyl]carbamate.
Quantity
149 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of chlorosulphonyl isocyanate (2.4 g, 17.0 mmol) in dry dichloromethane (10 ml) stirred under nitrogen at 0° C., was added tert-butanol (2.2 g, 34.0 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 16 h before the solvent was removed in vacuo to give a fluffy white solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

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